molecular formula C20H17ClN2O2S2 B11586883 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl morpholine-4-carbodithioate

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl morpholine-4-carbodithioate

Cat. No.: B11586883
M. Wt: 416.9 g/mol
InChI Key: LNTXOXYPBIGGHW-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl morpholine-4-carbodithioate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a morpholine ring, and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl morpholine-4-carbodithioate typically involves multi-step reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro, phenyl, and oxo groups. The morpholine ring is then attached, and finally, the carbodithioate group is introduced.

    Preparation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Functional Groups: The chloro, phenyl, and oxo groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the phenyl group can be introduced via Friedel-Crafts acylation.

    Attachment of Morpholine Ring: The morpholine ring is typically introduced through nucleophilic substitution reactions.

    Introduction of Carbodithioate Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl morpholine-4-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl morpholine-4-carbodithioate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is investigated for its antimicrobial and antifungal properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl morpholine-4-carbodithioate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. The compound binds to the active site of the enzyme, preventing it from functioning properly and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid: This compound shares a similar quinoline core but differs in the presence of an acetic acid group instead of a morpholine and carbodithioate group.

    4-Hydroxy-2-quinolones: These compounds have a similar quinoline structure but with a hydroxyl group at the 4-position.

Uniqueness

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl morpholine-4-carbodithioate is unique due to the presence of the morpholine and carbodithioate groups, which impart distinct chemical and biological properties. These functional groups enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C20H17ClN2O2S2

Molecular Weight

416.9 g/mol

IUPAC Name

(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl) morpholine-4-carbodithioate

InChI

InChI=1S/C20H17ClN2O2S2/c21-14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)18(19(24)22-16)27-20(26)23-8-10-25-11-9-23/h1-7,12H,8-11H2,(H,22,24)

InChI Key

LNTXOXYPBIGGHW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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